5-氯-2-乙基苯胺

描述

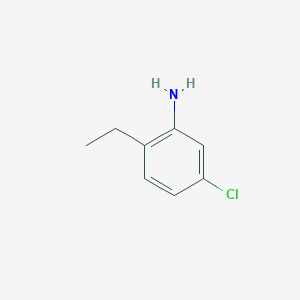

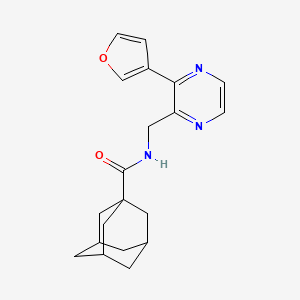

5-Chloro-2-ethylaniline is a secondary aromatic amine . It is used in laboratory chemicals . The molecular weight of 5-Chloro-2-ethylaniline is 155.63 .

Synthesis Analysis

One of the methods reported for its synthesis is platinum-catalyzed hydroamination of ethylene with aniline . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-ethylaniline is C8H10ClN . More details about the molecular structure can be found in the relevant papers .Chemical Reactions Analysis

The chemical reactions of 5-Chloro-2-ethylaniline are complex and can involve various processes such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods . More details about the chemical reactions can be found in the relevant papers .科学研究应用

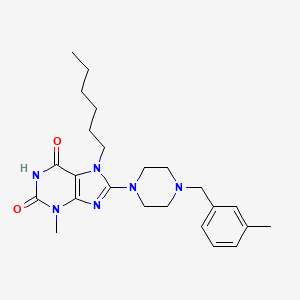

合成和药物应用中的反应性:5-氯-2-乙基苯胺已用于合成药物化合物中。例如,它是临床试验中治疗多发性硬化症的药物拉屈莫尼德合成中的关键成分。这涉及氨解反应和涉及质子转移的机理模型,突出了其在复杂有机合成过程中的作用 (Jansson et al., 2006)。

有机合成方法:研究主要集中在利用 5-氯-2-乙基苯胺合成各种有机化合物。例如,该化合物已用于合成 3-氯-2-氧代丁酸酯,它是噻唑羧酸等生物活性化合物中的中间体 (Yuanbiao et al., 2016)。

环境修复:一项专注于硫酸盐还原菌降解除草剂乙草胺的研究发现,5-氯-2-乙基苯胺是降解产物之一。这表明其在环境修复和了解污染物的生物降解途径中的潜在作用 (Liu et al., 2022)。

材料科学:在材料科学中,5-氯-2-乙基苯胺已用于聚苯胺的研究中,特别是在了解其 pH 敏感性方面。这项研究对传感器和其他电子设备的开发具有重要意义 (Lindfors & Ivaska, 2002)。

化学反应和性质:各种研究探索了涉及 5-氯-2-乙基苯胺的化合物的化学反应和性质。例如,对 2-氯-5-硝基苯胺在各种溶剂中的溶解度和热力学模型的研究有助于我们了解相关化合物在不同环境中的行为 (Xu & Wang, 2019)。

安全和危害

作用机制

Target of Action

It is known that anilines, the class of compounds to which 5-chloro-2-ethylaniline belongs, often interact with various enzymes and receptors in biological systems .

Mode of Action

Anilines typically act by interacting with their targets, leading to changes in the function of these targets . The specific interactions and resulting changes caused by 5-Chloro-2-ethylaniline would depend on its specific targets.

Biochemical Pathways

It is known that anilines can be involved in various biochemical reactions, including those related to the synthesis of other compounds .

Pharmacokinetics

They are typically metabolized by the liver and excreted in the urine .

Result of Action

Anilines can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-ethylaniline. Factors such as pH, temperature, and the presence of other substances can affect how 5-Chloro-2-ethylaniline interacts with its targets and its overall effectiveness .

属性

IUPAC Name |

5-chloro-2-ethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMFLLVURQXDPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-ethylaniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2631876.png)

![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2631883.png)

![3-(3-fluorophenyl)-8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2631885.png)

![methyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2631888.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2631891.png)

![Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2631892.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631895.png)